molecular formula C19H21NO3 B13091409 Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B13091409
M. Wt: 311.4 g/mol
InChI Key: ORZPXPQIGMLMSZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyphenyl group and a phenyl group, along with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.

    Substitution Reactions:

    Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine derivatives such as:

Uniqueness

  • The presence of both methoxyphenyl and phenyl groups, along with the ester functional group, imparts unique chemical and biological properties to this compound. These structural features contribute to its distinct reactivity and potential applications compared to other similar compounds.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C19H21NO3/c1-22-16-10-8-14(9-11-16)18-17(19(21)23-2)12-13-20(18)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3

InChI Key

ORZPXPQIGMLMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCN2C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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